molecular formula C8H7BrN2O B8538943 7-Bromo-2-methoxypyrazolo[1,5-a]pyridine

7-Bromo-2-methoxypyrazolo[1,5-a]pyridine

Cat. No.: B8538943
M. Wt: 227.06 g/mol
InChI Key: ULKMOUFBYBCOMY-UHFFFAOYSA-N
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Description

7-Bromo-2-methoxypyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

7-bromo-2-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-8-5-6-3-2-4-7(9)11(6)10-8/h2-5H,1H3

InChI Key

ULKMOUFBYBCOMY-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=C1)C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-methoxypyrazolo[1,5-a]pyridine (7.15 g) [CAS No.59942-88-0] in tetrahydrofuran (140 mL) was cooled to −78° C. under a nitrogen stream, and then a solution of n-butyllithium in hexane (1.6 M; 46 mL) was added dropwise and the mixture was stirred for 30 minutes. A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (18.9 g) in tetrahydrofuran (30 mL) was added dropwise at −78° C., and stirring was continued for 1 hour. After increasing the temperature of the reaction mixture to room temperature and adding water, extraction was performed with ethyl acetate and the extract was washed with brine. After drying the obtained organic layer over anhydrous magnesium sulfate and filtering it, the solvent was concentrated under reduced pressure, the residue was purified by silica gel column chromatography, and the title compound (7.1 g) was obtained from the n-hexane:ethyl acetate (50:1) fraction as a yellow oil.
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
solvent
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-methoxypyrazolo[1,5-a]pyridine (Reference; Bull. Chem. Soc. Japan, vol. 49(7), 1980–1984(1976)) (7.15 g) in tetrahydrofuran (140 mL) was cooled to −78° C. under a nitrogen stream, and after adding n-butyllithium (1.6M hexane solution: 46 mL) dropwise thereto, the reaction mixture was stirred for 30 minutes. A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (18.9 g) in tetrahydrofuran (30 mL) was added dropwise to the reaction mixture at −78° C., and stirring was continued for 1 hour. The reaction mixture was raised to room temperature, water was added, and then extraction was performed with ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate and filtered, the solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography and the title compound (7.1 g) was obtained as a yellow oil from the n-hexane:ethyl acetate (50:1) fraction.
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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